3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-17-8-4-7-16(13-17)18(22)20-11-9-15(10-12-21)14-5-2-1-3-6-14/h1-8,13,15,21H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOABEEOJYPRODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the chloro and hydroxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Benzamide Core: This step involves the reaction of benzoyl chloride with an amine to form the benzamide structure.
Introduction of Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can introduce the chloro group.
Addition of Hydroxy Group: Hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide, can introduce the hydroxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or reduce the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Anti-Inflammatory Activity in Chlorobenzamide Derivatives
| Compound | Substituent Position | Anti-Inflammatory Activity (Relative to Standard) |
|---|---|---|
| 2-Chloro-N-[5-(2-chlorophenyl)oxadiazol-2-yl]benzamide | Ortho | 1.8× |
| 3-Chloro-N-[5-(3-chlorophenyl)oxadiazol-2-yl]benzamide | Meta | 1.2× |
| 4-Chloro-N-[5-(4-chlorophenyl)oxadiazol-2-yl]benzamide | Para | 0.9× |
Physicochemical and Crystallographic Properties
- 3-Chloro-N-phenylbenzamide (): Crystallizes in a monoclinic system (space group P2₁/c) with a distorted planar geometry. The chloro substituent induces a dihedral angle of 15.2° between benzamide and phenyl rings .
- 3-Chloro-N-(2-nitrophenyl)benzamide (): Features intramolecular N–H⋯O hydrogen bonds forming S(6) rings, stabilizing its crystal structure .
- 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide (): Exhibits a planar molecular structure with intermolecular N–H⋯O and C–H⋯O hydrogen bonds, forming 1D chains.
Table 2: Crystallographic Parameters of Selected Chlorobenzamides
| Compound | Space Group | Unit Cell Parameters (Å, °) | Hydrogen Bonding Patterns |
|---|---|---|---|
| 3-Chloro-N-phenylbenzamide | P2₁/c | a = 25.02, b = 5.37, c = 8.13 | N–H⋯O, C–H⋯π interactions |
| 3-Chloro-N-(2-nitrophenyl)benzamide | P2₁/c | a = 12.63, b = 14.15, c = 6.78 | Intramolecular N–H⋯O (S(6) ring) |
| 3-Chloro-N-[N-(furan-2-carbonyl)thiosemicarbazide]benzamide | P-1 | a = 7.85, b = 10.42, c = 12.14 | N–H⋯O, C–H⋯O, C–H⋯π interactions |
Key Research Findings and Implications
Substituent Position Dictates Bioactivity : Meta-chloro substitution in benzamides generally reduces anti-inflammatory potency compared to ortho analogs, as seen in oxadiazole derivatives .
Hydrogen Bonding and Crystal Packing : The hydroxy and nitro groups in analogs like 3-chloro-N-(2-nitrophenyl)benzamide enhance molecular stability through intramolecular hydrogen bonds, a feature likely relevant to the target compound’s 5-hydroxy substituent .
Metal Coordination Potential: Thiosemicarbazide and carbamothioyl substituents in analogs enable metal complexation, suggesting possible applications for the target compound in catalysis or materials design .
Biological Activity
3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide is a compound with a unique structural composition that includes both chloro and hydroxy functional groups. This combination may influence its biological activity, making it a subject of interest in pharmacological research. Understanding its biological properties is essential for potential therapeutic applications.
Chemical Structure
The chemical structure of 3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide can be represented as follows:
- Molecular Formula: C16H18ClN
- Molecular Weight: 275.77 g/mol
- IUPAC Name: 3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide
Biological Activity Overview
Research indicates that compounds similar to 3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are key findings related to its biological activity.
Antimicrobial Activity
Studies have shown that related compounds possess significant antimicrobial properties. For instance, certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting that the presence of specific functional groups can enhance antimicrobial efficacy.
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| Cassiarin-A | Antimalarial | 0.5 | P. falciparum |
| N-alkyl-N-(pyridin-2-yl)hydroxylamine | Antibacterial | 2.0 | Micrococcus luteus, MRSA |
These findings indicate that the structural modifications in benzamide derivatives can lead to enhanced antimicrobial activity, which may also apply to 3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide.
Anticancer Activity
In vitro studies have highlighted the potential anticancer effects of related compounds against various cancer cell lines. For example, compounds similar to this benzamide have shown selective cytotoxicity against breast cancer cell lines (e.g., MCF7).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cassiarin-B | MCF7 | 1.2 |
| Chloroquine | MCF7 | 0.9 |
This selectivity suggests that modifications in the benzamide structure can influence the binding affinity to cancer cell targets, potentially leading to effective treatments for specific cancers.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented, particularly their ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory disorders.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of a series of substituted benzamides, including those with chloro and hydroxy groups. The results indicated that these modifications significantly increased the compounds' ability to inhibit bacterial growth.
- Cancer Cell Line Testing : In a comparative study, various benzamide derivatives were tested against several cancer cell lines, revealing that those with hydroxyl substitutions had enhanced cytotoxic effects, particularly on MCF7 cells.
Q & A
Q. What are the standard synthetic methodologies for preparing 3-chloro-N-(5-hydroxy-3-phenylpentyl)benzamide?
- Methodological Answer : The compound can be synthesized via a two-step process:
Activation of the carboxylic acid : React 3-chlorobenzoic acid with thionyl chloride (SOCl₂) to form 3-chlorobenzoyl chloride.
Amide coupling : React the acyl chloride with 5-hydroxy-3-phenylpentylamine under reflux in acetonitrile or DCM. Purification involves recrystallization or column chromatography .
Key Reaction Conditions :
- Temperature: 60–80°C for reflux.
- Solvent: Polar aprotic solvents (e.g., acetonitrile) for better amine reactivity.
- Stoichiometry: 1:1 molar ratio of acyl chloride to amine to minimize side products.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzamide backbone (δ 7.2–8.1 ppm for aromatic protons) and hydroxy-pentyl chain (δ 1.5–3.5 ppm) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (hydroxyl O-H stretch) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between aromatic rings (e.g., 15.2° deviation from planarity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally similar benzamides?
- Methodological Answer : Discrepancies in bond lengths or angles often arise from differences in intermolecular interactions (e.g., halogen bonding). To address this:
Refinement Software : Use SHELXL (SHELX suite) for high-resolution refinement. Adjust parameters like thermal displacement (Ueq) and hydrogen bonding constraints .
Comparative Analysis : Cross-reference with databases (e.g., Cambridge Structural Database) for similar compounds. For example, Cl···Cl interactions in 3-chloro-N-(2-nitrophenyl)benzamide (3.94 Å) align with halogen-bonding norms .
Example : A study on 3-chloro-N-(diethylcarbamothioyl)benzamide showed Ni(II) complexes with distorted square-planar geometry (Ni-S: 2.22 Å, Ni-O: 1.86 Å), validated via SHELXL .
Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence its physicochemical properties?
- Methodological Answer : The crystal lattice is stabilized by:
- Hydrogen Bonds : C10-H10···O1 (2.42 Å) forms C(7) chains along the [010] axis .
- Halogen Interactions : Cl···Cl contacts (3.94 Å) contribute to dense packing (density ~1.57 g/cm³) .
- π-π Stacking : Offset stacking of phenyl rings (3.8 Å separation) enhances thermal stability (melting point >390 K) .
Impact on Properties : - Solubility : Hydroxy groups improve solubility in polar solvents (e.g., DMSO).
- Stability : Strong intermolecular forces reduce hygroscopicity.
Q. How can computational methods complement experimental data in predicting reactivity or biological activity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict electrophilic sites (e.g., chloro-substituted benzene ring with high Fukui indices) .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. For example, benzamide derivatives show affinity for kinase domains (binding energy ≤ -7.5 kcal/mol) .
Validation : Compare computational results with experimental assays (e.g., enzyme inhibition IC₅₀ values).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
